
N-Dodecyl-2-imidodicarbonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-2-imidodicarbonic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dodecyl chain attached to an imidodicarbonic acid moiety, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-imidodicarbonic acid typically involves the reaction of dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide. The mixture is refluxed, leading to the formation of the desired compound . This method ensures high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-2-imidodicarbonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-2-imidodicarbonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and as a component in lysis buffers for cell disruption.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Wirkmechanismus
The mechanism of action of N-Dodecyl-2-imidodicarbonic acid involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly useful in its application as a disinfectant and in cell biology research . The compound targets lipid bilayers and proteins within the membrane, causing structural and functional disruptions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: A widely used surfactant with similar applications in biochemistry and molecular biology.
N-Dodecyl-2-(piridin-1-ium)acetamide chloride: Another compound with disinfectant properties used in poultry farming.
Uniqueness
N-Dodecyl-2-imidodicarbonic acid stands out due to its specific structure, which imparts unique reactivity and interaction with biological membranes. Its dual functionality as both a surfactant and a potential antimicrobial agent makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
113278-15-2 |
|---|---|
Molekularformel |
C14H27NO4 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
carboxy(dodecyl)carbamic acid |
InChI |
InChI=1S/C14H27NO4/c1-2-3-4-5-6-7-8-9-10-11-12-15(13(16)17)14(18)19/h2-12H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
WKTVSDZEVGXCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



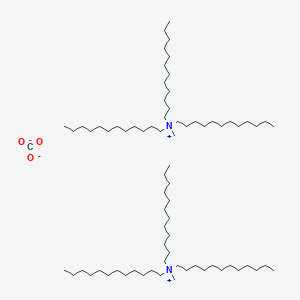
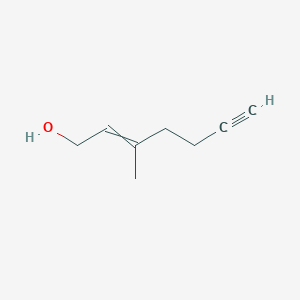

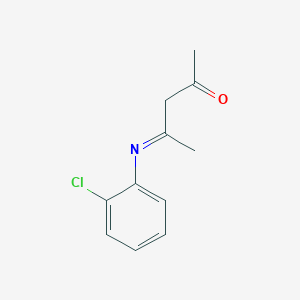
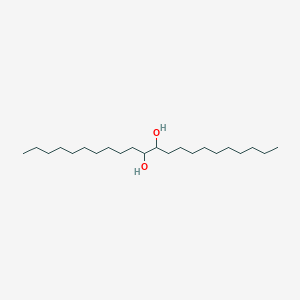
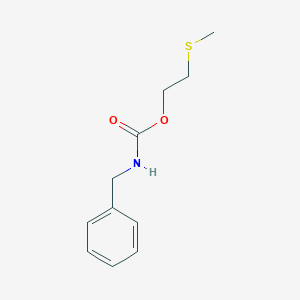
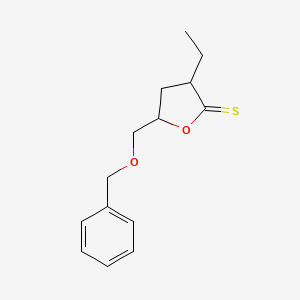
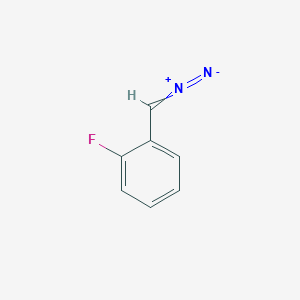



![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)

